molecular formula C11H19NO2 B2926561 N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide CAS No. 2413372-38-8

N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide

Cat. No.: B2926561
CAS No.: 2413372-38-8
M. Wt: 197.278
InChI Key: FKXYTDICJOVIER-XLQYWTITSA-N
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Description

N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide is a bicyclic carboxamide featuring a 2,2-dimethylcyclopropane core linked to a (1R,2R)-configured 2-hydroxy-2-methylcyclobutyl substituent.

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)6-7(10)9(13)12-8-4-5-11(8,3)14/h7-8,14H,4-6H2,1-3H3,(H,12,13)/t7?,8-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXYTDICJOVIER-XLQYWTITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)NC2CCC2(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]1NC(=O)C2CC2(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl and cyclopropane rings. Key reactions may include cyclization, hydroxylation, and amide formation. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the scalability and sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactivity depends on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Research in biology may explore the biological activity of this compound, including its potential as a bioactive molecule. Studies could investigate its interactions with biological targets and its effects on cellular processes.

Medicine: In medicine, this compound may be studied for its therapeutic potential. It could be evaluated for its efficacy in treating various diseases or conditions, and its pharmacokinetic properties could be assessed.

Industry: In industry, this compound may find applications in the development of new materials or chemicals. Its unique properties could be harnessed for use in various industrial processes.

Mechanism of Action

The mechanism by which N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Stereochemistry Molecular Formula Molecular Weight Reference
N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide Cyclopropane + Cyclobutane 2,2-dimethylcyclopropane; 2-hydroxy-2-methylcyclobutyl (1R,2R) C₁₂H₂₁NO₂ 223.30 Target Compound
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane 1-phenyl; 4-methoxyphenoxy; N,N-diethyl Diastereomers (dr 23:1) C₂₂H₂₅NO₃ 363.44
N-allyl-N-benzyl-1-phenyl-2,2-divinylcyclopropane-1-carboxamide Cyclopropane 1-phenyl; 2,2-divinyl; N-allyl-N-benzyl Mixture C₂₄H₂₅NO 355.47
(1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide Cyclopropane 2,2-dimethyl; 3-hydroxymethyl; N-isopropyl (1R,3S) C₁₁H₂₁NO₂ 213.29
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide Cyclopropane 1-phenyl; phthalimide-methyl; N,N-diethyl cis-configuration C₂₂H₂₂N₂O₃ 362.42
(1R,2S)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide Cyclopropane 1-phenyl; 2-aminomethyl; N,N-diethyl (1R,2S) C₁₅H₂₂N₂O 246.35

Key Observations :

  • Core Diversity : The target compound combines a cyclopropane and cyclobutane, unlike analogs with single-ring systems.
  • Functional Groups: Hydroxy and methyl groups on the cyclobutane differentiate it from phenyl (), phthalimide (), or aminomethyl () substituents.
  • Stereochemistry : The (1R,2R) configuration may confer distinct conformational stability compared to (1R,3S) () or cis-phthalimide derivatives ().

Key Observations :

  • The target compound’s synthesis likely requires stereoselective cyclobutane formation, which may be more challenging than cyclopropane functionalization ().
  • Yields for analogs range from 69% to 78%, suggesting efficient protocols for cyclopropane derivatives.

Biological Activity

N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₉NO₂
  • Molecular Weight : 225.30 g/mol

The presence of the cyclobutane and cyclopropane rings contributes to its unique physical and chemical properties, which may influence its biological activity.

Research indicates that this compound interacts with specific biological targets, potentially modulating various pathways:

  • Receptor Binding : The compound may exhibit affinity for certain receptors involved in neurotransmission and inflammatory responses.
  • Enzyme Inhibition : Preliminary studies suggest that it might inhibit enzymes linked to metabolic pathways, thereby affecting cellular processes.

Antiinflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation. For instance:

  • A study demonstrated that treatment with this compound resulted in a significant decrease in IL-6 and TNF-alpha levels in vitro .

Antitumor Activity

Recent investigations have highlighted the potential antitumor effects of this compound. In animal models, it has been shown to inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells .

Case Study 1: In Vitro Analysis

In vitro experiments conducted on human cancer cell lines revealed that the compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to cell cycle arrest and apoptosis induction .

Case Study 2: Animal Model Studies

In vivo studies using murine models of inflammation showed that administration of the compound resulted in reduced swelling and pain response compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Observed Reference
Anti-inflammatoryDecreased IL-6 and TNF-alpha levels
AntitumorInhibition of cancer cell proliferation
Pain reductionReduced swelling in animal models

Q & A

Basic Research Questions

Q. How is the stereochemical configuration of N-[(1R,2R)-2-hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For structurally related cyclopropane/cyclobutane derivatives (e.g., (1R,3S)-3-hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide), single-crystal X-ray analysis revealed bond angles (e.g., cyclopropane C–C–C angles ≈ 58–60°) and intermolecular hydrogen-bonding networks (O–H⋯O/N) that stabilize the crystal lattice . For your compound, prepare enantiomerically pure samples via chiral chromatography (e.g., Chiralpak IA/IB columns) and compare experimental optical rotation with computed values (e.g., Gaussian 16 with B3LYP/6-31G*).

Q. What synthetic routes are reported for cyclopropane-carboxamide derivatives with similar stereochemical complexity?

  • Methodological Answer : A common strategy involves strain-driven ring-opening reactions or cyclopropanation via Simmons-Smith reagents. For example, N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide was synthesized via a [2+1] cycloaddition (Procedure B: 78% yield, dr 23:1 diastereomers) using silica gel chromatography for purification . For your compound, consider stereoselective cyclobutanol formation via Sharpless asymmetric dihydroxylation, followed by carboxamide coupling (e.g., EDC/HOBt activation).

Q. What analytical techniques are critical for purity assessment of strained carboxamides?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in H2O/ACN gradients (e.g., 30→90% ACN over 15 min) to detect impurities ≤0.1% .
  • NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm, multiplicity dependent on substituents) and carboxamide NH (δ 6.5–7.5 ppm, broad) .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer ratios during synthesis?

  • Methodological Answer : Discrepancies in diastereomeric excess (e.g., dr 23:1 vs. theoretical 1:1) often arise from kinetic vs. thermodynamic control. For example, in the synthesis of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, steric hindrance from the 4-methoxyphenol group favored one diastereomer . To address contradictions:

  • Variable Temperature NMR : Monitor equilibration (e.g., 25–80°C) to identify reversible steps.
  • DFT Calculations : Compare activation energies (e.g., ωB97X-D/cc-pVTZ) for competing transition states .

Q. What pharmacological mechanisms are hypothesized for cyclopropane/cyclobutane carboxamides?

  • Methodological Answer : Analogous compounds like (1R,2R)-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide hydrochloride exhibit antiviral activity by targeting viral proteases (e.g., Glecaprevir intermediate) . For your compound:

  • Molecular Docking : Use AutoDock Vina to simulate binding to HCV NS3/4A protease (PDB: 3SUD).
  • Enzymatic Assays : Measure IC50 via fluorescence-based protease activity kits (e.g., SensoLyte 520) .

Q. How do computational models predict the reactivity of strained rings in carboxamides?

  • Methodological Answer :

  • Strain Energy Calculations : Compute cyclopropane/cyclobutane strain energies (e.g., 27–35 kcal/mol for cyclopropane) using Gaussian 16 at M06-2X/def2-TZVP .
  • Reactivity Descriptors : Calculate Fukui indices (NBO analysis) to identify nucleophilic/electrophilic sites for functionalization .

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